molecular formula C19H15N3O7 B2746148 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one CAS No. 728031-54-7

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one

Cat. No.: B2746148
CAS No.: 728031-54-7
M. Wt: 397.343
InChI Key: LESZIBXFSOHXBY-UHFFFAOYSA-N
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Description

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a furan ring, a piperazine moiety, and a chromenone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride.

    Acylation of piperazine: The furan-2-carbonyl chloride is then reacted with piperazine to form 4-(furan-2-carbonyl)piperazine.

    Coupling with chromenone: The 4-(furan-2-carbonyl)piperazine is then coupled with 6-nitro-2H-chromen-2-one under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles like alkyl halides can replace hydrogen atoms.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one include other furan-containing piperazine derivatives and chromenone-based compounds. Compared to these, this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include:

  • 3-[4-(pyrazine-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
  • 3-[4-(benzoyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O7/c23-17(20-5-7-21(8-6-20)18(24)16-2-1-9-28-16)14-11-12-10-13(22(26)27)3-4-15(12)29-19(14)25/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESZIBXFSOHXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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